2-(2-Bromo-4-isopropylphenoxy)propionic acid
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Overview
Description
2-(2-Bromo-4-isopropylphenoxy)propionic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-bromo-4-isopropylphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-isopropylphenoxy)propionic acid typically involves the reaction of 2-bromo-4-isopropylphenol with propionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The final product is then subjected to various purification techniques, such as distillation and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-isopropylphenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-(4-isopropylphenoxy)propionic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(4-isopropylphenoxy)propionic acid.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(2-Bromo-4-isopropylphenoxy)propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-isopropylphenoxy)propionic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)propionic acid
- 2-(2-Bromo-4-ethylphenoxy)propionic acid
- 2-(2-Bromo-4-tert-butylphenoxy)propionic acid
Uniqueness
2-(2-Bromo-4-isopropylphenoxy)propionic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Biological Activity
2-(2-Bromo-4-isopropylphenoxy)propionic acid is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrO3, and its structure features a brominated phenoxy group attached to a propionic acid moiety. This unique structure may contribute to its biological properties.
The biological activity of this compound is believed to be mediated through interactions with specific receptors and enzymes in biological pathways. The compound may act as an agonist or antagonist to various targets, influencing cellular processes such as inflammation, metabolism, and cell proliferation.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in managing conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its efficacy in inhibiting bacterial growth could position it as a candidate for further exploration in antimicrobial therapy.
- Metabolic Regulation : There is emerging evidence that this compound may influence metabolic pathways, particularly in relation to insulin sensitivity and glucose metabolism. Activation of GPR40 receptors has been linked to improved insulin release, suggesting potential applications in diabetes management .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of propionic acid with similar structures exhibited significant inhibition of inflammatory markers in vitro. The findings support the hypothesis that this compound may similarly modulate inflammatory responses .
- Antimicrobial Testing : In a comparative study, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on specific strains, warranting further investigation into its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-7(2)9-4-5-11(10(13)6-9)16-8(3)12(14)15/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJLDIBRGUZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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